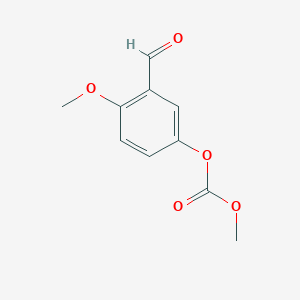

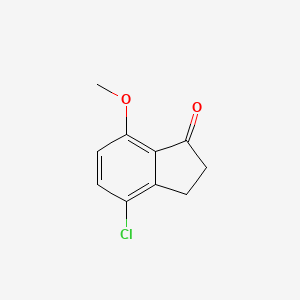

3-Formyl-4-methoxyphenyl methyl carbonate

Descripción general

Descripción

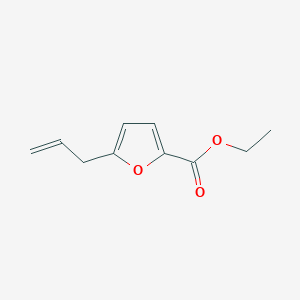

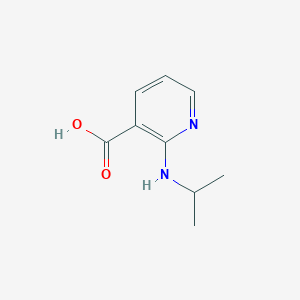

3-Formyl-4-methoxyphenyl methyl carbonate, also known as FMOC-Cl, is a chemical compound widely used in various fields of research and industry. It has a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol .

Synthesis Analysis

The synthesis of such compounds often involves the use of protecting groups in organic synthesis . The steric and electronic characteristics of these compounds can be easily manipulated by selecting suitable condensing aldehydes or ketones and primary amines .Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Molecules

Compounds similar to 3-Formyl-4-methoxyphenyl methyl carbonate serve as intermediates in the synthesis of complex organic molecules. For example, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a crucial intermediate for natural products with biological activities, demonstrates the utility of methoxyphenyl compounds in organic synthesis (Lou Hong-xiang, 2012). These intermediates are pivotal in constructing bisbibenzyls, highlighting their importance in synthesizing biologically active compounds.

Antibacterial and Antifungal Activities

Similar methoxyphenyl compounds have been investigated for their antibacterial and antifungal properties. For instance, the study on the synthesis and antibacterial activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one showcases significant activity against various microorganisms, indicating the potential for methoxyphenyl derivatives in developing new antimicrobial agents (Osarodion Peter Osarumwense, 2022).

Material Science Applications

In material science, the manipulation of methoxyphenyl compounds has been used to tune the optical properties and enhance the solid-state emission of poly(thiophene)s. This postfunctionalization approach allows for the systematic study of functional groups on the optical and photophysical properties, as demonstrated by the significant enhancement in the solid-state fluorescence of polymers containing methoxyphenyl groups (Yuning Li, G. Vamvounis, S. Holdcroft, 2002). Such findings underscore the relevance of methoxyphenyl derivatives in developing advanced materials with tailored properties.

Direcciones Futuras

Ruthenium metal-based complexes and Schiff base ligands, which this compound could potentially form, are rapidly becoming conventionally considered for various applications including biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes .

Propiedades

IUPAC Name |

(3-formyl-4-methoxyphenyl) methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-13-9-4-3-8(5-7(9)6-11)15-10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDYTSBRCBEKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576096 | |

| Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-4-methoxyphenyl methyl carbonate | |

CAS RN |

132638-49-4 | |

| Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

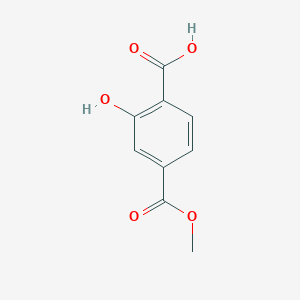

![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)